molecular formula C20H21N3O6 B13981949 Pomalidomide-PEG2-Propargyl

Pomalidomide-PEG2-Propargyl

Cat. No.: B13981949
M. Wt: 399.4 g/mol
InChI Key: ZQQLGNLVVKSHPA-UHFFFAOYSA-N
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Description

Pomalidomide-PEG2-Propargyl is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in medical research, drug delivery systems, nanotechnology, and new materials research. It is also utilized in the study of ligands, polypeptide synthesis, and polyethylene glycol-modified functional coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG2-Propargyl involves multiple steps. The initial step typically includes the preparation of pomalidomide, which is synthesized through the cyclization of glutamine followed by condensation with phthalic anhydride . The PEG2 linker is then attached to pomalidomide through a series of reactions, including alkylation and amide bond formation.

Industrial Production Methods

Industrial production of this compound follows a similar multi-step synthesis process but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods allow for better control over reaction conditions and reduce the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG2-Propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions with azides can produce triazole derivatives .

Scientific Research Applications

Pomalidomide-PEG2-Propargyl has a wide range of scientific research applications:

Mechanism of Action

Pomalidomide-PEG2-Propargyl exerts its effects through multiple mechanisms. Pomalidomide, the core component, is an immunomodulatory agent that inhibits the proliferation and induces apoptosis of hematopoietic tumor cells. It enhances T cell and natural killer cell-mediated immunity. The PEG2 linker improves the solubility and stability of the compound, while the propargyl group allows for further functionalization through click chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-PEG2-Propargyl stands out due to its combination of pomalidomide’s potent immunomodulatory effects, the solubility-enhancing properties of the PEG2 linker, and the versatile functionalization potential of the propargyl group. This unique combination makes it highly valuable in various research and industrial applications .

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C20H21N3O6/c1-2-9-28-11-12-29-10-8-21-14-5-3-4-13-17(14)20(27)23(19(13)26)15-6-7-16(24)22-18(15)25/h1,3-5,15,21H,6-12H2,(H,22,24,25)

InChI Key

ZQQLGNLVVKSHPA-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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